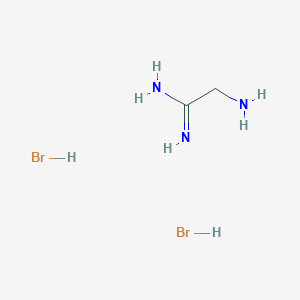
2-Aminoacetamidine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoacetamidine dihydrobromide is a chemical compound with the molecular formula C2H9Br2N3 and a molecular weight of 234.92 g/mol . It is a pale yellow crystalline solid that is slightly soluble in water and dimethyl sulfoxide (DMSO) . This compound is known for its use in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Aminoacetamidine dihydrobromide can be synthesized through the reaction of glycine amidine dihydrobromide with butanedione in the presence of sodium acetate and sodium hydroxide . The reaction is typically carried out in a methanol-water mixture at low temperatures, followed by extraction and purification steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process includes careful control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Aminoacetamidine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino and amidine groups.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions:
Sodium acetate and sodium hydroxide: Used in the synthesis of this compound.
Methanol and water: Common solvents for the reactions involving this compound.
Major Products:
2-Amino-5-(4-(2-(N-benzyloxycarbonylamino)ethoxy)phenyl)pyradine: A product formed using this compound in synthesis.
科学研究应用
Anticancer Activity
Recent studies have highlighted the role of 2-aminoacetamidine derivatives in anticancer research. These compounds have shown promise as inhibitors of various cancer cell lines. For instance, derivatives of 2-aminoacetamidine have been evaluated for their efficacy against breast, lung, and colon cancer cells.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Aminoacetamidine Derivative A | Breast Cancer | 5.3 | |
| 2-Aminoacetamidine Derivative B | Lung Cancer | 3.8 | |
| 2-Aminoacetamidine Derivative C | Colon Cancer | 2.5 |
Enzyme Inhibition
2-Aminoacetamidine dihydrobromide has been identified as a potent inhibitor of certain enzymes, including:
- Nitric Oxide Synthase (NOS) : This inhibition is crucial for developing therapeutics targeting cardiovascular diseases and inflammatory conditions .
- β-glucuronidase : It has been studied for its potential role in treating conditions associated with increased enzyme activity, such as certain cancers .
Role in Cellular Signaling
The compound's ability to modulate cellular signaling pathways makes it a valuable tool in biochemical research. It has been utilized to study:
- Cell Proliferation : Investigations into how 2-aminoacetamidine affects cell cycle progression have provided insights into its potential as a therapeutic agent .
- Apoptosis Induction : Research indicates that this compound can trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
Histamine Receptor Modulation
Recent findings suggest that derivatives of 2-aminoacetamidine may interact with histamine receptors, particularly H₂ receptors, influencing gastric acid secretion and vascular tone:
- H₂ Agonist Activity : The compound has been shown to enhance gastric acid secretion and induce vasodilation in cerebral arteries .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various derivatives of 2-aminoacetamidine, researchers found that specific modifications to the compound significantly enhanced its cytotoxic effects against several cancer cell lines. Notably, a derivative with an aliphatic substituent exhibited an IC50 value of 2.5 µM against colon cancer cells, demonstrating its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
A comparative analysis of enzyme inhibitors revealed that this compound effectively inhibited NOS activity in vitro, leading to reduced nitric oxide production in endothelial cells. This finding underscores the compound's therapeutic potential in managing diseases characterized by excessive nitric oxide synthesis .
作用机制
The mechanism of action of 2-aminoacetamidine dihydrobromide involves its interaction with specific molecular targets, such as the muscarinic M1 receptor . As a partial agonist, it binds to the receptor and modulates its activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
- 2-Aminoacetamidine hydrochloride
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-methylbenzothiazole
Comparison: 2-Aminoacetamidine dihydrobromide is unique due to its specific interaction with the muscarinic M1 receptor, which distinguishes it from other similar compounds . Its chemical structure and reactivity also make it a valuable compound in synthetic chemistry and biological research.
属性
CAS 编号 |
69816-37-1 |
|---|---|
分子式 |
C2H8BrN3 |
分子量 |
154.01 g/mol |
IUPAC 名称 |
2-aminoethanimidamide;hydrobromide |
InChI |
InChI=1S/C2H7N3.BrH/c3-1-2(4)5;/h1,3H2,(H3,4,5);1H |
InChI 键 |
CVJBACMWXLPWDJ-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)N.Br.Br |
手性 SMILES |
C(C(=N)[NH3+])[NH3+].[Br-].[Br-] |
规范 SMILES |
C(C(=N)N)N.Br |
Pictograms |
Irritant |
同义词 |
2-Amino-ethanimidamide Dihydrobromide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















